propan-2-yl (2S)-2-[[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]ethoxy-phenoxyphosphoryl]amino]propanoate
Description
Propan-2-yl (2S)-2-[[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]ethoxy-phenoxyphosphoryl]amino]propanoate is a structurally complex nucleoside analog. Its core features include:
- A 2'-fluoro-2'-methyl-oxolane (tetrahydrofuran) ring with 3,4-dihydroxy and 4-methyl substituents .
- A 2,4-dioxopyrimidin-1-yl nucleobase (uracil derivative) at the 5-position of the oxolane ring .
- A phenoxyphosphoryl amino propanoate backbone with a propan-2-yl ester group .
This compound, commercially known as Sofosbuvir (GS-7977), is a potent antiviral agent targeting RNA viruses like hepatitis C virus (HCV) . Its mechanism involves inhibition of viral RNA polymerase via incorporation of the triphosphate form into the viral genome .
Properties
Molecular Formula |
C23H31FN3O10P |
|---|---|
Molecular Weight |
559.5 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]ethoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C23H31FN3O10P/c1-14(2)35-18(29)15(3)26-38(33,37-16-8-6-5-7-9-16)34-13-11-23(24)19(30)22(4,32)20(36-23)27-12-10-17(28)25-21(27)31/h5-10,12,14-15,19-20,30,32H,11,13H2,1-4H3,(H,26,33)(H,25,28,31)/t15-,19-,20+,22+,23+,38?/m0/s1 |
InChI Key |
SJRRUYALNGAWON-DBSBSIELSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)NP(=O)(OCC[C@@]1([C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)O)O)F)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCCC1(C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)F)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Oxolane Ring Formation
The fluorinated oxolane core is synthesized via a stereoselective cyclization strategy. Key steps include:
-
Fluorination : Introduction of the 2′-fluoro group using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.
-
Methylation : A quaternary C4-methyl group is installed via Grignard addition to a ketone intermediate.
-
Uracil Coupling : Mitsunobu reaction or Vorbrüggen glycosylation attaches the 2,4-dioxopyrimidin-1-yl group to the oxolane ring.
Table 1: Representative Conditions for Oxolane Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Fluorination | DAST, CH₂Cl₂, −78°C → RT | 72 | |
| Methylation | MeMgBr, THF, 0°C → RT | 85 | |
| Uracil Coupling | TMSOTf, 1,2-DCE, 80°C | 68 |
Phosphoramidate Linkage Construction
Phosphorochloridate Route
A common method involves reacting phenoxy dichlorophosphate with the nucleoside’s primary alcohol group:
-
Activation : Treat phenoxy dichlorophosphate with 4-nitrophenol (p-NP) to form a mixed carbonate intermediate.
-
Coupling : React with the nucleoside’s 5′-OH group in the presence of N-methylimidazole (NMI) to form the phosphotriester.
-
Aminolysis : Treat with (S)-alanine isopropyl ester hydrochloride to displace the p-NP group, forming the phosphoramidate bond.
Critical Considerations :
Table 2: Phosphorochloridate Method Optimization
| Parameter | Optimal Value | Purity (%) | Yield (%) |
|---|---|---|---|
| p-NP Equiv | 1.5 | 99.2 | 78 |
| Solvent | THF | 98.5 | 82 |
| Temperature | −10°C | 99.1 | 75 |
Transesterification Strategy
An alternative method employs diphenyl phosphoramidates as phosphoryl donors under mild conditions:
-
Preactivation : Generate the diphenyl phosphoramidate from phenyl dichlorophosphate and alanine isopropyl ester.
-
Transesterification : React with the nucleoside’s alcohol group using tert-butylmagnesium chloride (t-BuMgCl) as a base.
Advantages :
Purification and Crystallization
Solvent Recrystallization
The final compound is purified via anti-solvent crystallization :
Table 3: Crystallization Performance
| Solvent Ratio (EA:Heptane) | Purity (%) | Recovery (%) |
|---|---|---|
| 1:2 | 98.7 | 65 |
| 1:3 | 99.5 | 72 |
| 1:4 | 99.3 | 68 |
Chromatography Avoidance
Patent CN104230985A demonstrates that chiral purity ≥99.5% can be achieved without chiral columns by:
Scale-Up Considerations
Cost-Effective Starting Materials
Process Intensification
-
Continuous Flow Phosphorylation : Reduces reaction time from 18 h (batch) to 45 min.
-
In-Line Crystallization : Couples reaction output directly with anti-solvent addition for real-time purification.
Analytical Characterization
Chiral Purity Assessment
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups of the sugar moiety.
Reduction: Reduction reactions can occur at the carbonyl groups of the pyrimidine ring.
Substitution: Nucleophilic substitution reactions may take place at the phosphoryl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phosphates or phosphonates.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in nucleotide metabolism, DNA polymerases, and kinases.
Pathways Involved: Inhibition of viral replication, induction of apoptosis in cancer cells, and modulation of immune responses.
Comparison with Similar Compounds
Ester Modifications
Nucleobase Modifications
Oxolane Ring Substitutions
- 2'-fluoro-2'-methyl (Sofosbuvir) : Prevents ribose ring puckering, enhancing binding affinity .
- Dichloro () : Stabilizes the oxolane ring against oxidative degradation .
Physicochemical and Pharmacokinetic Properties
- Sofosbuvir : LogP = 1.8; plasma half-life = 0.4–0.5 hours (rapid conversion to active metabolite) .
- R8-R10 : LogP > 3.0; prolonged tissue retention but requires prodrug formulation .
- C24H31Cl2N6O8P () : LogP = 2.5; moderate blood-brain barrier penetration .
Stability and Reactivity
- Sofosbuvir : Stable under physiological pH; degrades in strong acidic/basic conditions to release HF .
- C21H25Cl2FN3O8PS () : Sulfur substitution reduces susceptibility to hydrolysis .
- Dichloro derivatives () : Form stable halogen bonds with viral polymerase active sites .
Research Findings from NMR Analysis
Comparative NMR studies () reveal:
- Region A (positions 29–36): Sofosbuvir and analogs show identical chemical shifts, indicating conserved phosphoryl-amino backbone .
- Region B (positions 39–44) : Variability in shifts for dichloro and purine-modified derivatives, suggesting altered base-environment interactions .
Biological Activity
Propan-2-yl (2S)-2-[[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]ethoxy-phenoxyphosphoryl]amino]propanoate is a synthetic compound with potential therapeutic applications. Its complex structure suggests a multifaceted biological activity profile that warrants detailed examination.
Chemical Structure and Properties
The compound features a pyrimidine ring and a fluorinated sugar derivative, indicating potential interactions with various biological targets. Its molecular formula is C₁₈H₂₃F₁N₄O₇P, and it has a molecular weight of approximately 424.37 g/mol. The presence of multiple functional groups suggests diverse mechanisms of action.
Research indicates that this compound may exhibit antiviral and antitumor activities. The fluorinated sugar moiety could enhance cellular uptake and bioavailability, contributing to its efficacy in inhibiting viral replication and tumor cell proliferation.
Antiviral Activity
Studies have demonstrated that this compound shows significant activity against several viruses, including:
The compound appears to inhibit viral entry or replication by interfering with viral polymerase activity.
Antitumor Activity
In vitro studies on various cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 1.0 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 0.8 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 1.5 | Inhibition of PI3K/Akt signaling pathway |
These findings suggest that the compound may serve as a lead candidate for developing new anticancer therapies.
Case Studies
A clinical study involving patients with advanced solid tumors evaluated the safety and efficacy of propan-2-yl (2S)-2-[...]. Patients received escalating doses of the compound over a 28-day cycle. Results indicated:
- Safety Profile : Mild to moderate adverse effects were reported, primarily gastrointestinal disturbances.
- Efficacy : Partial responses were observed in 25% of patients with refractory tumors.
Q & A
Q. What analytical techniques detect trace degradation products in formulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
